Cas no 1698027-00-7 (tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate)

Technical Introduction: Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is a high-purity intermediate widely used in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other biologically active compounds. Its key advantages include a well-defined molecular structure, which ensures consistent reactivity in coupling and functionalization reactions. The presence of both bromo and chloro substituents enhances its versatility as a building block for further derivatization. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions while allowing selective deprotection when required. This compound is valued for its reliability in medicinal chemistry research, enabling efficient scaffold modifications for drug discovery applications.
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate structure
1698027-00-7 structure
商品名:tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
CAS番号:1698027-00-7
MF:C17H20BrClN4O2
メガワット:427.723301887512
MDL:MFCD31555251
CID:4611504

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
    • tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate(WXC04824)
    • 1-Piperazinecarboxylic acid, 4-(7-bromo-6-chloro-4-quinazolinyl)-, 1,1-dimethylethyl ester
    • MDL: MFCD31555251
    • インチ: 1S/C17H20BrClN4O2/c1-17(2,3)25-16(24)23-6-4-22(5-7-23)15-11-8-13(19)12(18)9-14(11)20-10-21-15/h8-10H,4-7H2,1-3H3
    • InChIKey: MXCAHKDRUSKPGB-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CCN(C2=C3C(=NC=N2)C=C(Br)C(Cl)=C3)CC1

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107871-1g
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 97%
1g
¥10335 2023-04-10
Chemenu
CM430030-100mg
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%+
100mg
$289 2022-09-02
Chemenu
CM430030-1g
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%+
1g
$1062 2022-09-02
eNovation Chemicals LLC
D773208-100mg
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%
100mg
$405 2023-09-04
Chemenu
CM430030-250mg
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%+
250mg
$535 2022-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107871-100mg
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 97%
100mg
¥3101 2023-04-10
eNovation Chemicals LLC
D773208-1g
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%
1g
$1320 2023-09-04
Chemenu
CM430030-5g
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%+
5g
$3173 2022-09-02
eNovation Chemicals LLC
D773208-250mg
tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 95%
250mg
$690 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1107871-250mg
tert-Butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate
1698027-00-7 97%
250mg
¥5171 2023-04-10

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate 関連文献

tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylateに関する追加情報

Introduction to Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate (CAS No. 1698027-00-7)

Tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate, with the CAS number 1698027-00-7, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structure of this molecule incorporates several key functional groups that contribute to its unique chemical properties and biological activities.

The core structure of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is derived from quinazoline, a heterocyclic aromatic compound that is widely recognized for its pharmacological significance. Quinazoline derivatives have been extensively studied for their roles in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The presence of bromo and chloro substituents on the quinazoline ring enhances the molecule's reactivity and diversity, making it a valuable scaffold for further chemical modifications.

The piperazine moiety in the molecule's name, specifically at the 1-position carboxylated piperazine, adds another layer of complexity and functionality. Piperazine derivatives are known for their ability to interact with a wide range of biological targets, including enzymes and receptors. This interaction is often modulated by the presence of various substituents, such as tert-butyl groups, which can influence the compound's solubility, stability, and bioavailability.

In recent years, there has been a growing interest in developing novel quinazoline-based compounds for therapeutic purposes. The combination of bromo and chloro substituents on the quinazoline ring has been particularly effective in generating molecules with enhanced biological activity. For instance, studies have shown that such modifications can lead to increased binding affinity to target proteins, which is crucial for drug efficacy.

One of the most compelling aspects of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate is its potential in oncology research. Quinazoline derivatives have demonstrated promising results in preclinical studies as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The specific arrangement of bromo and chloro groups on the quinazoline core has been found to enhance the compound's ability to disrupt cancer cell signaling pathways, making it a promising candidate for further development into an anticancer drug.

The tert-butyl group at the piperazine carboxylate position not only influences the compound's solubility but also plays a role in its metabolic stability. This is particularly important in drug development, where metabolic degradation can significantly reduce a drug's effectiveness. By incorporating this group, researchers aim to improve the compound's half-life and bioavailability, thereby enhancing its therapeutic potential.

Recent advancements in computational chemistry have also contributed to the optimization of structures like tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate. Molecular modeling techniques have allowed researchers to predict the binding interactions between this compound and its target proteins with high accuracy. This has led to the identification of novel analogs with improved pharmacological properties, further validating the importance of quinazoline derivatives in drug discovery.

The synthesis of tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of bromo and chloro substituents requires precise control over reaction conditions to avoid unwanted side products. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these modifications efficiently.

In conclusion, tert-butyl 4-(7-bromo-6-chloroquinazolin-4-yl)piperazine-1-carboxylate represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional groups make it a valuable tool for researchers exploring new therapeutic agents. The combination of bromo and chloro substituents on the quinazoline ring enhances its biological activity, while the piperazine moiety contributes to its interaction with target proteins. As research continues in this area, it is likely that additional derivatives will be developed with even greater therapeutic potential.

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